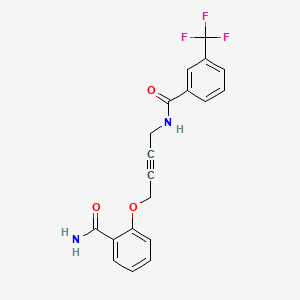![molecular formula C10H18ClN3 B2508149 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride CAS No. 1822829-87-7](/img/structure/B2508149.png)
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spirocyclopropane anellated heterocycles is detailed in the first paper, where methyl 2-chloro-2-cyclopropylidenacetate reacts with various nucleophiles under phase transfer catalysis conditions. This method could potentially be adapted for the synthesis of the target compound by choosing appropriate nucleophiles and reaction conditions that would introduce the 2-methylpropyl and pyrazolyl groups onto the cyclopropane ring .
Molecular Structure Analysis
The second paper discusses the reaction of a 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, leading to different products depending on the aryl substituent. This suggests that the molecular structure of pyrazole derivatives can significantly influence the outcome of reactions, which is an important consideration for the synthesis and analysis of the target compound .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is further explored in the third paper, where two new pyrazole derivatives are synthesized and characterized. The study includes computational analysis, which could be relevant for predicting the reactivity of the target compound. Understanding the electronic polarization and potential tautomeric forms, as discussed in this paper, could be crucial for the chemical reactions analysis of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are not directly discussed in the provided papers. However, the characterization techniques such as NMR, IR spectroscopy, and HRMS analyses mentioned in the third paper are standard methods that could be used to determine these properties for the target compound. Additionally, the computational study and X-ray diffraction data provide valuable information on the molecular structure that can be related to the physical and chemical properties .
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical properties of pyrazole derivatives, including compounds similar to "2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride," have been extensively studied. Pyrazoles are recognized for their versatile reactivity, which allows for the creation of a wide array of structurally diverse and complex molecules. For instance, the synthesis of hexasubstituted pyrazolines from pentasubstituted 2H-pyrazoles has been demonstrated, providing key starting materials for the development of cyclopropane derivatives through thermolysis processes (Baumstark, Vásquez, & Mctush-Camp, 2013). Such synthetic strategies are pivotal for exploring the chemical space around compounds like "2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride" and understanding their potential applications in medicinal chemistry and material science.
properties
IUPAC Name |
2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11;/h4,6-7,9-10H,3,5,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGOQPJMWSOYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CC2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)
![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)
![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)

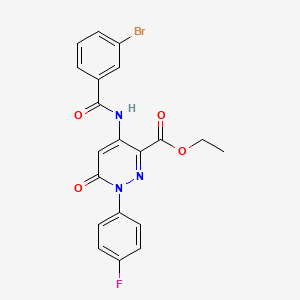
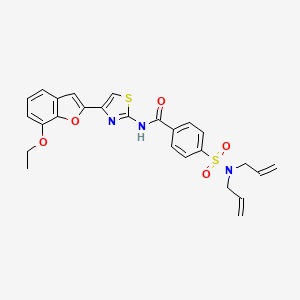
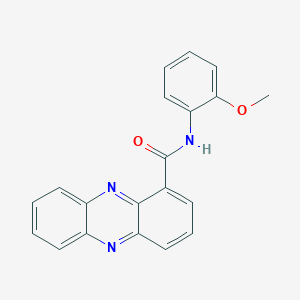
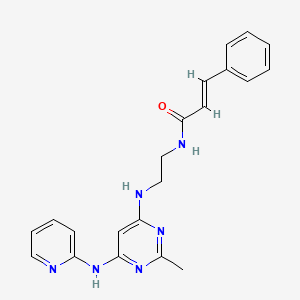
![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)
